molecular formula C23H19F3N2O3 B3583129 N-benzyl-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide

N-benzyl-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide

Cat. No.: B3583129
M. Wt: 428.4 g/mol
InChI Key: OBBMRPJAWPEWDN-UHFFFAOYSA-N
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Description

“N-benzyl-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a trifluoromethyl group (a carbon atom attached to three fluorine atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the trifluoromethyl group, and the attachment of the benzyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and trifluoromethyl groups are likely to add significant complexity to the structure. The presence of the amide group could also result in interesting structural features, as amides can participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

N-benzyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3/c24-23(25,26)19-8-4-5-9-20(19)28-21(29)15-31-18-12-10-17(11-13-18)22(30)27-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMRPJAWPEWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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